1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O2S/c1-9(2)11(8-17-12-4-5-13-17)15-20(18,19)10-6-14-16(3)7-10/h4-7,9,11,15H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSNJJWHOZDFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the class of sulfonamide-containing heterocycles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including a pyrazole ring, a triazole moiety, and a sulfonamide group, suggest diverse therapeutic effects.
Chemical Structure and Properties
The molecular formula of 1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide is , with a molecular weight of approximately 298.37 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to 1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains by interfering with essential metabolic pathways. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.50 µg/mL |
| Pseudomonas aeruginosa | 125 µg/mL |
The observed antimicrobial activity is attributed to the sulfonamide group, which is known for its ability to inhibit bacterial folate synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting angiogenesis. Notably:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon Cancer) | 10.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 12.0 | Disruption of angiogenic signaling pathways |
The mechanism underlying these effects involves the modulation of key signaling pathways associated with cell survival and proliferation.
Case Studies
Recent research has highlighted the efficacy of this compound in various experimental models:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to the target compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting potential for therapeutic applications in treating infections caused by resistant pathogens.
- Anticancer Research : In a study focused on cancer cell lines, it was found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways . The study emphasized the importance of structural modifications in enhancing anticancer activity.
The synthesis of 1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions including:
- Formation of the triazole ring via Huisgen cycloaddition.
- Alkylation reactions to attach the butyl side chain.
- Final coupling with sulfonamide derivatives.
The mechanism of action involves interactions with specific molecular targets within microbial and cancer cells, leading to disruption of critical biological processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
